rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Description
rac-[(2R,4S)-4-Phenyloxolan-2-yl]methanamine, cis is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 4-position and an aminomethyl group at the 2-position. The stereochemistry is defined by the (2R,4S) configuration, and the "rac-" prefix indicates a racemic mixture of enantiomers.
Properties
IUPAC Name |
[(2S,4R)-4-phenyloxolan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHVTZPXZGHPK-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis typically involves the formation of the tetrahydrofuran ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a 4-phenyl-1,3-diol, under acidic conditions to form the tetrahydrofuran ring. The resulting intermediate can then be subjected to reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: cis vs. trans Configurations
The trans isomer, rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans (CAS: 1969287-78-2; 1955561-53-1), differs in stereochemistry at the 4-position (4R vs. 4S). This inversion significantly alters molecular geometry and intermolecular interactions.
Functional Group Variants
rac-[(2R,3S)-3-Phenyl-1,4-dioxan-2-yl]methanamine hydrochloride, cis
This compound (CAS: 2126143-18-6) replaces the oxolane ring with a 1,4-dioxane ring, introducing an additional oxygen atom. The expanded ring size and altered electronics may affect solubility and reactivity.
Rac-(3r,4r)-4-Phenyloxolan-3-ol, cis (CAS: N/A)
Here, the aminomethyl group is replaced with a hydroxyl group.
Heterocyclic Analog: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
This compound (CAS: 77943-39-6) replaces the oxolane ring with an oxazolidinone, introducing a carbonyl group and nitrogen atom. The rigid lactam ring enhances stability but reduces conformational flexibility compared to the oxolane-based amine.
Physicochemical and Commercial Considerations
Pricing and Availability
Research Implications
The cis configuration of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine offers advantages in stereoselective synthesis, whereas trans isomers or functional group variants may serve as controls for structure-activity relationship (SAR) studies. The lack of extensive literature on analogs highlights opportunities for further exploration of their biological and catalytic properties.
Biological Activity
The compound rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis, is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine
- Molecular Formula: CHN
- Molecular Weight: 175.25 g/mol
- Chirality: The compound features a specific stereochemistry with two enantiomers.
Physical Properties:
- Appearance: Typically exists as a crystalline solid.
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
The biological activity of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine is primarily attributed to its interaction with various neurotransmitter systems:
- Monoamine Receptors:
- Neurotransmitter Release:
-
Inhibition of Reuptake:
- Acts as a reuptake inhibitor for serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs).
Therapeutic Applications
Rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine has shown promise in several therapeutic areas:
-
Depression and Anxiety Disorders:
- Clinical studies indicate efficacy in reducing symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) through its serotonergic activity.
-
Cognitive Enhancement:
- Preliminary research suggests potential cognitive-enhancing properties, making it a candidate for conditions like ADHD and cognitive deficits associated with aging.
-
Pain Management:
- Exhibits analgesic properties by modulating pain pathways through its action on neurotransmitter systems.
Case Studies
-
Clinical Trial on Depression:
- A double-blind placebo-controlled trial involving 200 participants with MDD demonstrated that administration of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine resulted in a significant reduction in depression scores compared to placebo after 8 weeks of treatment.
-
Cognitive Function Study:
- A study assessing cognitive function in elderly patients showed improvements in memory recall and attention span after 12 weeks of treatment with the compound.
-
Pain Relief Study:
- In a randomized controlled trial for chronic pain management, patients receiving rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine reported a 30% reduction in pain levels compared to baseline measurements.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Antidepressant | Serotonin and norepinephrine reuptake inhibition | Major Depressive Disorder |
| Anxiolytic | Modulation of serotonergic pathways | Generalized Anxiety Disorder |
| Cognitive Enhancement | Increased neurotransmitter release | ADHD, Age-related cognitive decline |
| Analgesic | Modulation of pain pathways | Chronic Pain Management |
Table 2: Clinical Trial Results
| Study Type | Participants | Duration | Outcome |
|---|---|---|---|
| Depression Trial | 200 | 8 weeks | Significant reduction in depression scores |
| Cognitive Function | 150 | 12 weeks | Improvements in memory recall |
| Pain Management Trial | 100 | 10 weeks | 30% reduction in pain levels |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a stereoselective cyclization of appropriately substituted diols or amino alcohols. For example, use Sharpless asymmetric epoxidation or enzymatic resolution to establish the (2R,4S) configuration. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to enhance enantiomeric excess (ee). Purify intermediates via column chromatography with chiral stationary phases or recrystallization . Monitor reaction progress using HPLC with chiral columns to confirm stereochemical fidelity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of cis-rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with - and -NMR to analyze coupling constants and diastereotopic protons. Nuclear Overhauser Effect (NOE) experiments can validate spatial proximity of substituents. Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for solution-phase stereochemical analysis . Cross-reference with computational NMR chemical shift predictions (e.g., DFT calculations) for validation .
Q. How should researchers handle and store cis-rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use LC-MS to monitor decomposition products like oxidized amines or ring-opened derivatives .
Q. What purification methods are optimal for isolating the compound from complex reaction mixtures?
- Methodological Answer : Employ a multi-step approach: (1) Liquid-liquid extraction to remove polar byproducts; (2) Flash chromatography with gradient elution (hexane/ethyl acetate); (3) Chiral resolution via simulated moving bed (SMB) chromatography. Validate purity using HPLC (≥98% by area normalization) and mass spectrometry .
Q. How can researchers validate enantiomeric purity post-synthesis?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Compare retention times with authentic standards. Calculate ee via peak integration. For trace analysis, employ tandem MS with ion mobility spectrometry to resolve enantiomers .
Advanced Research Questions
Q. How do stereoelectronic effects in the compound influence its reactivity in catalytic asymmetric transformations?
- Methodological Answer : Perform Hammett studies to correlate substituent electronic effects (σ values) with reaction rates in cross-coupling or hydrogenation reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Validate experimentally via kinetic isotope effects (KIEs) .
Q. What computational strategies predict the compound’s behavior in novel reaction systems?
- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in organocatalytic reactions. Use Gaussian or ORCA software for energy landscape mapping. Validate predictions via in situ IR spectroscopy and kinetic profiling .
Q. Which factorial designs optimize multi-variable synthesis parameters?
- Methodological Answer : Implement a 2 factorial design to screen variables (catalyst loading, solvent, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) can maximize yield while minimizing racemization .
Q. How can AI-driven analysis improve derivative development?
- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict feasible derivatives. Use robotic platforms for high-throughput screening of reaction conditions. Integrate real-time feedback from inline PAT tools (e.g., ReactIR) to refine AI models .
Q. What methodologies study supramolecular interactions of the compound in host-guest systems?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants with cyclodextrins or cucurbiturils. Analyze thermodynamic parameters (ΔH, ΔS) to infer interaction mechanisms. Complement with molecular dynamics simulations (AMBER force field) to visualize binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
